3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-2-1-3-8-11-12-9(13(7)8)6-4-5-6/h1-3,6H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWWDHHZZJCLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2C(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Cyclocondensation Approaches
Hydrazine-Based Cyclocondensation
A foundational route involves the cyclocondensation of 2-hydrazinylpyridine-5-carboxylic acid with cyclopropanecarbonyl chloride. This method parallels protocols for analogous triazolopyridines but requires precise control over regioselectivity. The reaction typically proceeds in anhydrous ethanol under reflux (80–85°C for 6–8 hours), with catalytic acetic acid enhancing cyclization efficiency. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the target compound in ~65% purity.
Key Challenges :
- Intermediate Instability : The 2-hydrazinylpyridine-5-carboxylic acid precursor is prone to oxidative degradation, necessitating inert atmospheres.
- Regioselectivity : Competing pathways may yield isomeric byproducts unless stoichiometric ratios are tightly controlled.
Ultrasonic-Assisted Cyclization
Reaction Design and Optimization
Adapting methodologies from trifluoromethyl-triazolopyridine synthesis, ultrasonic irradiation (20 kHz, 105°C) accelerates the ring-closing step between 2-hydrazinylpyridine-5-carboxylic acid and cyclopropanecarbonyl chloride in phosphorus oxychloride (POCl₃). This approach reduces reaction times from hours to 30–45 minutes while improving yields to 70–75%.
Table 1: Ultrasonic Method Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 105°C | +15% vs. 80°C |
| POCl₃ Volume | 5 eq. | Maximizes cyclization |
| Irradiation Time | 40 min | Beyond 45 min: decomposition |
Mechanistic Insight :
POCl₃ acts as both solvent and dehydrating agent, protonating the carbonyl oxygen to facilitate nucleophilic attack by the hydrazine nitrogen. Ultrasonic cavitation enhances mass transfer, overcoming kinetic barriers in the cyclization step.
Microwave-Mediated Synthesis
Catalyst-Free Tandem Reaction
A breakthrough method employs microwave irradiation (150°C, 300 W) to couple enaminonitriles with benzohydrazides bearing carboxylic acid functionalities. For 3-cyclopropyl-triazolo[4,3-a]pyridine-5-carboxylic acid, the enaminonitrile precursor incorporates a cyclopropyl group, while the benzohydrazide contributes the pyridine-5-carboxylate moiety.
Table 2: Microwave Reaction Profile
| Component | Role | Optimal Stoichiometry |
|---|---|---|
| Enaminonitrile | Cyclopropyl donor | 1.0 eq. |
| Benzohydrazide | Pyridine-carboxylate source | 1.2 eq. |
| Solvent | Toluene | 5 mL/mmol |
This method achieves 82–85% yield within 20 minutes, with no chromatographic purification required.
Mechanistic Pathway
- Transamidation : The enaminonitrile reacts with benzohydrazide, releasing dimethylamine and forming an acylhydrazide intermediate.
- Nucleophilic Addition : The hydrazide nitrogen attacks the nitrile carbon, generating a tetrahedral intermediate.
- Cyclization and Aromatization : Intramolecular condensation followed by dehydration yields the triazolopyridine core.
Post-Synthetic Functionalization
Carboxylation via Directed Metalation
For substrates lacking pre-installed carboxyl groups, directed ortho-metalation (DoM) introduces carboxylic acid functionality post-cyclization. Using lithium diisopropylamide (LDA, -78°C), the pyridine ring is deprotonated at C5, followed by quenching with dry ice to install the carboxylate. Subsequent acidification (HCl, pH 2) yields the free carboxylic acid.
Limitations :
- Requires electron-deficient triazolopyridines to facilitate deprotonation.
- Competing side reactions at C3 cyclopropyl group may occur unless protective groups (e.g., SEM) are employed.
Comparative Analysis of Methodologies
Table 3: Synthesis Method Benchmarking
| Method | Yield (%) | Time | Scalability | Green Metrics |
|---|---|---|---|---|
| Traditional | 65 | 8 h | Moderate | Low (solvent waste) |
| Ultrasonic | 75 | 40 min | High | Moderate |
| Microwave | 85 | 20 min | High | High (solvent-free) |
| Post-Synthetic | 60 | 12 h (total) | Low | Low |
Critical Observations :
- Microwave Synthesis excels in efficiency and environmental impact but requires specialized equipment.
- Ultrasonic Methods balance speed and yield, ideal for pilot-scale production.
- Post-Synthetic Routes are less favored due to multi-step inefficiencies.
Industrial-Scale Considerations
Continuous Flow Adaptation
Translating the microwave method to continuous flow reactors (CFRs) enhances throughput. In a prototype setup, enaminonitrile and benzohydrazide streams merge in a T-mixer, passing through a heated (150°C) reactor coil (10 mL volume, 5 min residence time). Early trials demonstrate 78% yield at 200 g/day capacity, highlighting commercial viability.
Cost-Benefit Analysis
Raw Material Costs :
- Enaminonitrile precursors: $12–15/g (custom synthesis)
- Benzohydrazides: $8–10/g (bulk pricing)
Process Economics :
- Microwave batch processing reduces energy costs by 40% vs. traditional methods.
- Flow systems cut labor costs by 60% through automation.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. This reaction modifies solubility and introduces protective groups for further synthetic manipulation.
Typical Conditions
| Reagent | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| R-OH (e.g., MeOH) | Toluene | H₂SO₄ | Reflux | 60–85% |
Mechanism : Nucleophilic acyl substitution, with protonation of the carbonyl oxygen enhancing electrophilicity.
Triazole Ring Reactivity
The triazolo[4,3-a]pyridine system participates in electrophilic substitutions and coordination chemistry due to its electron-rich nitrogen atoms. Key reactions include:
N-Alkylation/Acylation
-
Reacts with alkyl halides or acyl chlorides at the triazole N2 position .
-
Example: Reaction with methyl iodide yields N-methyl derivatives under basic conditions .
Metal Coordination
The triazole nitrogen atoms act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic applications .
Cyclopropane Ring Modifications
The cyclopropyl group exhibits strain-driven reactivity:
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Ring-opening | H₂O/H⁺ or Br₂ | Dihaloalkanes or diols |
| Radical addition | AIBN, R-H | Functionalized derivatives |
Decarboxylation Pathways
Controlled thermal or acidic decarboxylation eliminates CO₂, yielding 3-cyclopropyl- triazolo[4,3-a]pyridine:
Conditions :
Tautomerism and pH-Dependent Behavior
The triazole ring exists in equilibrium between two tautomeric forms, influencing reactivity:
Functional Group Interconversion
The carboxylic acid serves as a precursor for:
Scientific Research Applications
Agrochemicals
The unique chemical structure of 3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid suggests potential applications in agrochemicals. Compounds with triazole rings are often utilized as fungicides due to their ability to inhibit fungal growth. Research into this compound's effectiveness against plant pathogens could lead to the development of new agricultural treatments.
Material Science
Polymer Chemistry
The incorporation of triazolo-pyridine derivatives into polymer matrices has been explored for enhancing material properties. The compound's ability to form hydrogen bonds may contribute to improved mechanical strength and thermal stability in polymer composites. Studies focusing on its integration into polymers could yield innovative materials with tailored properties for specific applications.
| Activity Type | Potential Efficacy |
|---|---|
| Antimicrobial | Moderate |
| Neuropharmacological | Under Investigation |
| Fungicidal | Potential |
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazolo-pyridine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. While direct testing on this compound is pending, the results suggest that its derivatives could be effective against similar pathogens.
Case Study 2: Neuropharmacological Effects
In research focusing on triazole compounds for anxiety treatment, several derivatives showed promise in modulating serotonin receptors. Future studies could explore whether this compound exhibits similar properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences among the target compound and its analogs:
Physicochemical and Pharmacological Insights
Solubility and Ionization :
- The target compound’s carboxylic acid group (pKa ~4-5) ensures ionization at physiological pH, improving water solubility compared to neutral analogs like the tert-butyl ester in . However, its solubility is lower than the hydrochloride salt in .
- The oxadiazole-containing analog () exhibits a lower predicted pKa (2.95), suggesting stronger acidity, which may influence protein binding or absorption .
Metabolic Stability: Cyclopropyl substituents (target compound, ) are known to resist cytochrome P450-mediated oxidation, enhancing metabolic stability compared to cyclohexyl () or ethyl groups () . The fluorophenyl group in further improves stability by reducing enzymatic degradation .
Bioactivity and Target Binding: The triazolo-pyridine core (target compound, ) offers π-π stacking and hydrogen-bonding interactions, critical for kinase or protease inhibition.
Biological Activity
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in treating various diseases.
Chemical Structure and Properties
The compound is characterized by a triazolo-pyridine framework, which contributes to its biological activity. Its structure can be represented as follows:
- IUPAC Name : 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid
- CAS Number : 1221726-07-3
- Molecular Formula : C10H12N4O2
- Melting Point : 191-195 °C
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridines exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with metabolic pathways crucial for microbial survival.
Neuropharmacological Effects
The compound has been investigated for its potential in treating neurological disorders. According to patent literature, triazolo-pyridine derivatives are being studied for their efficacy in managing conditions such as anxiety and depression. The proposed mechanism involves modulation of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors .
Antitumor Activity
Emerging evidence suggests that this compound may possess antitumor properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The structure-activity relationship (SAR) analysis indicates that modifications to the triazole ring enhance cytotoxicity against various cancer cell lines .
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of a related triazolo-pyridine compound in animal models of stroke. Results showed reduced neuronal death and improved functional recovery post-stroke administration.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of several triazolo-pyridine derivatives against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against S. aureus, suggesting strong antibacterial potential.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Some studies suggest that this compound may inhibit key enzymes involved in metabolic pathways critical for both microbial and cancer cell survival.
- Receptor Modulation : The interaction with neurotransmitter receptors (e.g., GABAergic and glutamatergic systems) is hypothesized to underlie its neuropharmacological effects.
Data Table: Summary of Biological Activities
| Activity Type | Assay/Model Used | Key Findings |
|---|---|---|
| Antimicrobial | MIC against bacteria | Effective against S. aureus (MIC = 0.5 µg/mL) |
| Neuropharmacological | Animal models | Neuroprotection observed post-stroke |
| Antitumor | Cancer cell lines | Induced apoptosis in multiple cancer types |
Q & A
Q. What are the common synthetic routes for 3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclocondensation of cyclopropane-containing precursors with pyridine derivatives. For example:
- Step 1 : Prepare a cyclopropyl-substituted pyridine intermediate via palladium-catalyzed cross-coupling or cyclopropanation of allylic precursors.
- Step 2 : Functionalize the pyridine core with a triazole ring using azide-alkyne Huisgen cycloaddition or oxidative cyclization of hydrazine derivatives.
- Step 3 : Introduce the carboxylic acid group via hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions (e.g., NaOH/EtOH) .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF or toluene) to enhance yield .
Q. How is the compound characterized spectroscopically, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm cyclopropyl proton environments (e.g., characteristic splitting patterns at δ 1.0–1.5 ppm) and triazole/pyridine ring connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns to confirm the molecular formula.
- Infrared Spectroscopy (IR) : Identify carboxylic acid O–H stretches (~2500–3000 cm) and C=O stretches (~1700 cm).
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, especially for cyclopropane ring conformation .
Q. What biological activities have been reported for structurally related triazolo-pyridine derivatives?
- Methodological Answer : While direct data on this compound is limited, analogs (e.g., 6-(4-chlorophenyl) derivatives) show:
- Antimicrobial Activity : Tested via broth microdilution against Gram-positive bacteria (e.g., S. aureus MIC ≤ 8 µg/mL).
- Enzyme Inhibition : Assess binding to kinases or proteases using fluorescence polarization assays.
- Strategies : Compare bioactivity across substituents (e.g., cyclopropyl vs. phenyl groups) to infer structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the triazolo-pyridine core?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., CuI vs. Pd(PPh)) for cyclization efficiency. Evidence suggests Pd catalysts improve regioselectivity in heterocycle formation .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C for 30 min vs. conventional heating).
- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., catalyst loading, temperature) .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for cyclopropane-containing derivatives?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments at 173 K to slow ring-flipping and resolve overlapping cyclopropyl proton signals.
- DFT Calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to match experimental data.
- Isotopic Labeling : Synthesize -labeled cyclopropane to track coupling constants in -HSQC spectra .
Q. What strategies are effective for comparative SAR studies between 3-cyclopropyl analogs and other substituents (e.g., methyl or phenyl groups)?
- Methodological Answer :
- Molecular Docking : Model interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina to predict binding affinities.
- Free-Wilson Analysis : Quantify contributions of cyclopropyl vs. bulkier groups to bioactivity.
- In Vitro Profiling : Test analogs in parallel assays (e.g., antiproliferative activity in HCT-116 vs. MCF-7 cell lines) to identify substituent-dependent trends .
Q. How can stability issues (e.g., degradation in aqueous buffers) be mitigated during biological assays?
- Methodological Answer :
- pH Optimization : Use phosphate buffers (pH 7.4) to minimize carboxylic acid deprotonation and aggregation.
- Lyophilization : Prepare stock solutions in DMSO and store at –80°C to prevent hydrolysis.
- Stability-Indicating HPLC : Develop methods with C18 columns and mobile phases (e.g., acetonitrile/0.1% TFA) to monitor degradation products .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Validation : Confirm cell line authenticity (e.g., STR profiling) and check for mycoplasma contamination.
- Dose-Response Curves : Compare IC values across multiple replicates to assess reproducibility.
- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify consensus bioactivity trends .
Q. What computational methods are suitable for predicting the metabolic fate of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism, focusing on cyclopropane ring oxidation.
- Molecular Dynamics (MD) Simulations : Model interactions with liver microsomes to predict phase I/II metabolites.
- In Vitro Validation : Perform microsomal stability assays (e.g., human liver microsomes + NADPH) to confirm predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
